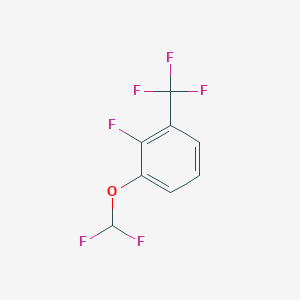
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms and fluorinated groups onto a benzene ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions can be carried out using various reagents and catalysts to achieve the desired substitution pattern on the benzene ring .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-based catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for the efficient production of this compound .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions, where the fluorine atoms or fluorinated groups can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to remove fluorine atoms.
Cross-Coupling Reactions: The presence of fluorinated groups makes the compound suitable for cross-coupling reactions, which are useful for forming carbon-carbon bonds
Common reagents used in these reactions include halogenating agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain molecular pathways. The compound can interact with enzymes, receptors, and other biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to differences in reactivity and applications.
1-(Difluoromethoxy)-2-chloro-3-(trifluoromethyl)benzene: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-6-4(8(12,13)14)2-1-3-5(6)15-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYSPGJIMUXQMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-[chloro(difluoro)-methoxy]-1-methyl-benzene](/img/structure/B1402179.png)
![2-Bromo-4-[chloro(difluoro)methoxy]-1-fluoro-benzene](/img/structure/B1402180.png)


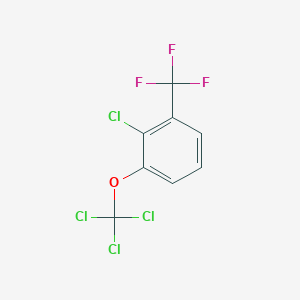
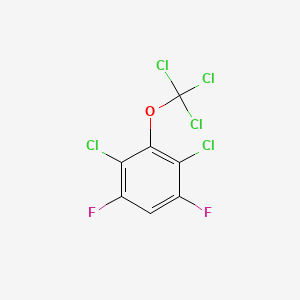
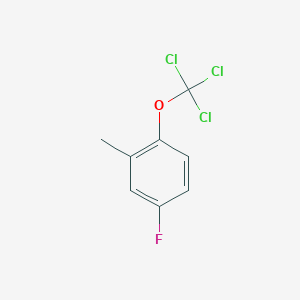
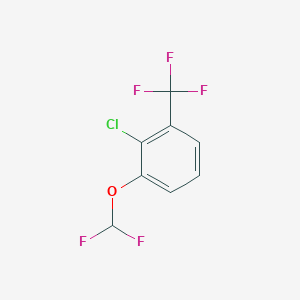
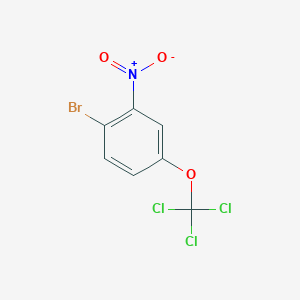
![1-Chloro-3-[chloro(difluoro)-methoxy]-2-methyl-benzene](/img/structure/B1402196.png)
![2'-Isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1402197.png)
![4-Chloro-1-[chloro(difluoro)methoxy]-2-methyl-benzene](/img/structure/B1402198.png)
![1-Chloro-2-[chloro(difluoro)-methoxy]-4-nitro-benzene](/img/structure/B1402200.png)
